4-Hydroxyhexanal Exhibits a 10-Fold Lower Genotoxic Threshold Than HNE
In a direct head-to-head study in primary rat hepatocytes, 4-Hydroxyhexanal (HHE) required a 10-fold higher concentration (10 μM) to induce a statistically significant increase in sister-chromatid exchanges (SCEs) compared to the more potent 4-Hydroxynonenal (HNE, which was active at 0.1 μM) [1]. For chromosomal aberrations, both were active at 10 μM, but HHE failed to induce micronuclei at any tested concentration up to 10 μM, unlike HNE which was active at ≥1 μM [1].
| Evidence Dimension | Genotoxicity (SCE induction threshold) |
|---|---|
| Target Compound Data | Statistically significant increase in SCE at 10 μM |
| Comparator Or Baseline | 4-Hydroxynonenal (HNE): Statistically significant increase in SCE at 0.1 μM |
| Quantified Difference | 100-fold higher SCE threshold for HHE relative to HNE (10 μM vs 0.1 μM) |
| Conditions | Primary cultures of adult rat hepatocytes; 3-h treatment |
Why This Matters
This confirms that selecting HHE over HNE is essential for studies where differentiating between moderate and high genotoxic risk is required.
- [1] Eckl, P. M., Ortner, A., & Esterbauer, H. (1993). Genotoxic properties of 4-hydroxyalkenals and analogous aldehydes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 290(2), 183-192. View Source
